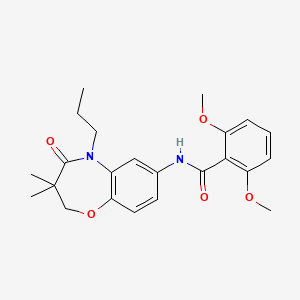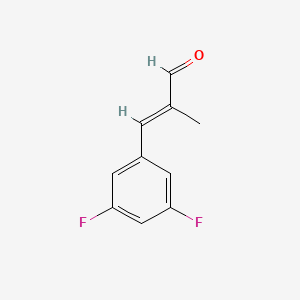![molecular formula C24H24N6O6S4 B2705288 4-(dimethylsulfamoyl)-N-(4-{2-[4-(dimethylsulfamoyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide CAS No. 476643-42-2](/img/structure/B2705288.png)
4-(dimethylsulfamoyl)-N-(4-{2-[4-(dimethylsulfamoyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylsulfamoyl)-N-(4-{2-[4-(dimethylsulfamoyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple thiazole rings and dimethylsulfamoyl groups. It is often studied for its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(dimethylsulfamoyl)-N-(4-{2-[4-(dimethylsulfamoyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide typically involves multiple steps. The starting materials are usually commercially available chemicals, and the synthesis involves the formation of thiazole rings and the introduction of dimethylsulfamoyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
4-(dimethylsulfamoyl)-N-(4-{2-[4-(dimethylsulfamoyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(dimethylsulfamoyl)-N-(4-{2-[4-(dimethylsulfamoyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-{2-[4-(dimethylsulfamoyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-(dimethylsulfamoyl)-N-(4-{2-[4-(dimethylsulfamoyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide stands out due to its unique structure and properties. Similar compounds may include other thiazole-containing molecules or those with dimethylsulfamoyl groups. the specific arrangement of these groups in this compound gives it distinct characteristics that may enhance its biological activity or chemical reactivity.
Some similar compounds include:
- 4-(dimethylsulfamoyl)benzoyl chloride
- N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
These compounds share structural similarities but may differ in their specific applications and properties.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O6S4/c1-29(2)39(33,34)17-9-5-15(6-10-17)21(31)27-23-25-19(13-37-23)20-14-38-24(26-20)28-22(32)16-7-11-18(12-8-16)40(35,36)30(3)4/h5-14H,1-4H3,(H,25,27,31)(H,26,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZNKCZYQWDLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O6S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetatedihydrochloride](/img/structure/B2705208.png)
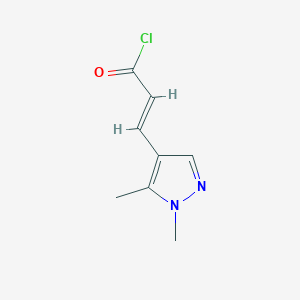



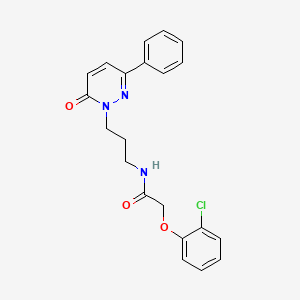
![7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2705217.png)
![1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2705220.png)
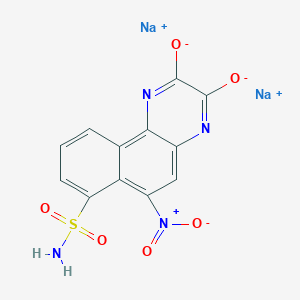
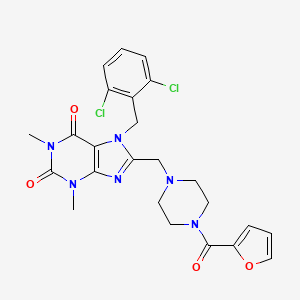
![ethyl 7-cyclohexyl-2-oxo-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2705223.png)
